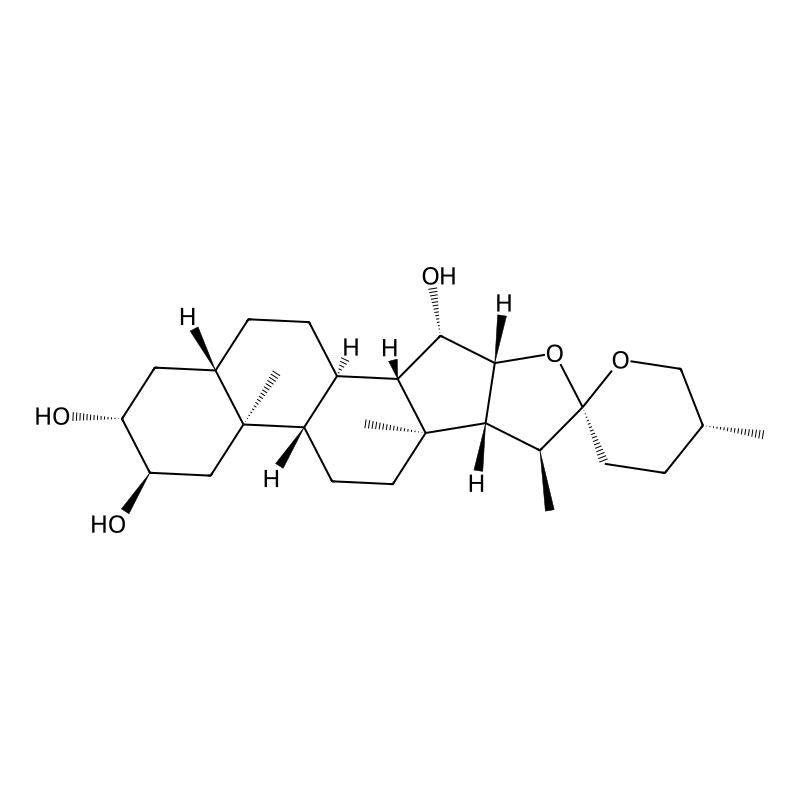

Digitogenin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Digitogenin is a fully saturated, polyhydroxylated spirostanol aglycone derived from the hydrolysis of digitonin, a major saponin of the foxglove plant (Digitalis purpurea). Structurally defined as (25R)-5alpha-spirostan-2alpha,3beta,15beta-triol, it serves as a specialized steroidal building block and analytical reference standard [1]. In procurement contexts, its defining baseline characteristics are its lack of aqueous solubility and the presence of three distinct secondary hydroxyl groups, which provide orthogonal functionalization sites for advanced steroidal synthesis [1]. Unlike its parent glycoside, digitogenin is strictly a hydrophobic core material, making it essential for synthetic chemistry rather than aqueous biochemistry[1].

Generic substitution between digitogenin and its parent glycoside, digitonin, is a frequent and costly procurement error. Because they share a name root, buyers often confuse the two; however, they are functionally opposite in laboratory workflows [1]. Digitonin is a bulky, amphiphilic molecule with a pentasaccharide chain that acts as a water-soluble non-ionic detergent used to permeabilize cell membranes and precipitate cholesterol [1]. Digitogenin, having been stripped of this sugar moiety, is highly hydrophobic, practically insoluble in water, and completely devoid of detergent or cell-permeabilizing properties [1]. Substituting the aglycone into a membrane solubilization protocol will result in immediate precipitation and total assay failure.

Absence of Detergent and Hemolytic Activity

The functional divergence between digitogenin and its glycosylated counterpart is most starkly quantified in membrane disruption assays. While digitonin exhibits quantifiable hemolytic activity and functions as a non-ionic detergent with a critical micelle concentration (CMC) of <0.5 mM, the aglycone digitogenin shows negligible hemolytic activity and fails to form micelles [1]. Studies comparing the relative activities of these compounds demonstrate that removing the pentasaccharide chain completely abolishes the amphiphilic nature required to induce liposomal membrane damage or granulocyte activation[1].

| Evidence Dimension | Hemolytic / Membrane Disruption Activity |

| Target Compound Data | Digitogenin (Negligible hemolytic activity; insoluble in aqueous buffers) |

| Comparator Or Baseline | Digitonin (High hemolytic activity; CMC < 0.5 mM) |

| Quantified Difference | 100% loss of detergent and membrane-permeabilizing function |

| Conditions | Aqueous liposomal or erythrocyte hemolysis assays |

Ensures buyers do not mistakenly procure the aglycone for cell permeabilization or protein solubilization workflows.

Precursor Suitability for Polyhydroxylated Steroid Synthesis

When selecting a spirostanol precursor for steroid synthesis, digitogenin provides a distinct structural starting point compared to the industry-standard diosgenin. Digitogenin features a fully saturated 5alpha-configuration and a 2alpha,3beta,15beta-triol motif, offering three reactive hydroxyl sites for derivatization (e.g., forming 2,3-diacetates or triacetates) [1]. In contrast, diosgenin possesses only a single 3beta-hydroxyl group and a reactive C5-C6 double bond[1]. This fundamental difference in oxidation state and functional group density dictates the downstream synthetic route, making digitogenin the mandatory precursor for saturated, highly oxygenated steroidal targets.

| Evidence Dimension | Reactive hydroxyl sites and unsaturation |

| Target Compound Data | Digitogenin (3 hydroxyl groups; 0 double bonds) |

| Comparator Or Baseline | Diosgenin (1 hydroxyl group; 1 double bond at C5-C6) |

| Quantified Difference | +2 hydroxyl functionalization sites; complete saturation of the B-ring |

| Conditions | Standard steroidal derivatization (e.g., acetylation) |

Drives precursor selection for chemists needing a pre-oxidized, saturated spirostanol scaffold rather than a standard hormone building block.

Inability to Precipitate Cholesterol in Aqueous Media

Digitonin is widely procured for its ability to form stable, water-insoluble 1:1 stoichiometric complexes with free cholesterol, a property utilized in lipid quantification and raft isolation. However, this complexation requires the pentasaccharide chain to properly orient the aglycone for hydrophobic insertion into the sterol's beta-face within an aqueous environment [1]. Digitogenin lacks this carbohydrate moiety, rendering it incapable of functioning as a cholesterol-precipitating reagent in aqueous biochemical assays[1]. It is therefore utilized exclusively as a negative structural control in these specific binding studies rather than an active precipitant.

| Evidence Dimension | Aqueous cholesterol precipitation capability |

| Target Compound Data | Digitogenin (Fails to precipitate cholesterol in aqueous media) |

| Comparator Or Baseline | Digitonin (Forms 1:1 insoluble complex with cholesterol) |

| Quantified Difference | Complete loss of aqueous cholesterol complexation utility |

| Conditions | Aqueous cholesterol binding and precipitation assays |

Prevents the misapplication of the aglycone in clinical or biochemical cholesterol quantification kits.

Synthesis of Polyhydroxylated Steroid Derivatives

Due to its distinct 2alpha,3beta,15beta-triol structure and fully saturated 5alpha-core, digitogenin is a primary starting material for synthesizing complex, highly oxygenated spirostanol and pregnane derivatives. It is specifically chosen over diosgenin when the synthetic route requires pre-existing hydroxylation at the 2 and 15 positions without the interference of a C5-C6 double bond [1].

Negative Control in Membrane Permeabilization Assays

Because digitogenin shares the exact hydrophobic steroidal core of digitonin but lacks the sugar moiety responsible for amphiphilicity, it serves as an effective negative control in studies investigating saponin-induced membrane disruption, hemolysis, and liposomal leakage [1].

Analytical Reference Standard for Saponin Hydrolysis

In pharmacognosy and natural product quality control, digitogenin is utilized as a definitive analytical reference standard. It is used to quantify the complete acid or enzymatic hydrolysis of digitonin and related Digitalis glycosides, confirming the absolute cleavage of the pentasaccharide chain via chromatographic (HPLC/GC) or mass spectrometric methods [1].

XLogP3

UNII

Other CAS

Wikipedia

Use Classification

Dates

Explore Compound Types